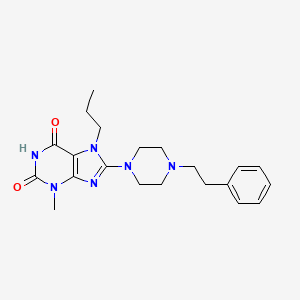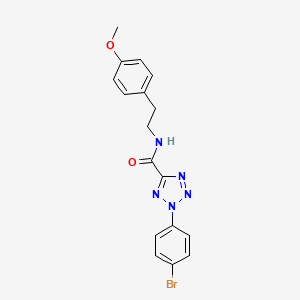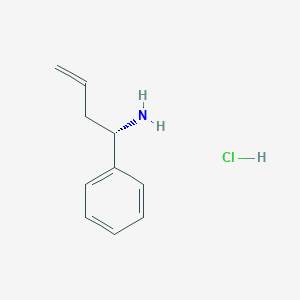
(S)-1-Phenylbut-3-EN-1-amine hcl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-1-Phenylbut-3-EN-1-amine HCl is a chiral compound that is part of the family of alpha-substituted phenethylamines. These compounds have been studied for their potential pharmacological properties, including analgesic activities. The specific compound mentioned is closely related to the compounds studied in the provided papers, which focus on optically pure phenethylamine derivatives with variations in their cycloalkyl groups .
Synthesis Analysis
The synthesis of related compounds, such as the optically pure (1S, 1'S)-and (1R, 1'R)-1-cycloalkyl-N-2'-hydroxy-1'-isopropylethyl-2-phenylethylamine hydrochlorides, has been reported to yield good results. These compounds are synthesized in a manner that ensures their optical purity, which is crucial for their potential biological activity. The synthesis process is likely to involve chiral resolution or asymmetric synthesis techniques to achieve the desired enantiomer, as is common in the synthesis of chiral amines .
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using X-ray analysis. For instance, the structure of compound 3f·HCl was determined, providing insights into the conformation of the molecule. The relationship between the molecular conformation and biological activity, such as analgesic effects, is a key area of interest. The molecular structure of this compound would similarly be expected to have a significant impact on its chemical and biological properties .
Chemical Reactions Analysis
While the specific chemical reactions of this compound are not detailed in the provided papers, the general reactivity of alpha-substituted phenethylamines can be inferred. These compounds may undergo reactions typical of amines, such as acylation, alkylation, and salt formation. The presence of a double bond in the but-3-en-1-amine moiety also opens up possibilities for reactions such as hydrogenation, halogenation, and cycloadditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of hydrogen bonding, as seen in the related compound with a central carbonyl group forming amine-hydroxy and hydroxy-hydroxy hydrogen bonds, can affect the compound's solubility, melting point, and stability. The three-dimensional architecture of these molecules, as seen through interactions like C—H⋯F, C—H⋯O, and C—H⋯π, can also influence the compound's crystalline form and its interaction with biological targets .
Applications De Recherche Scientifique
Corrosion Inhibition
A study by Boughoues et al. (2020) synthesized four amine derivative compounds, including (S)-1-Phenylbut-3-EN-1-amine HCl, to investigate their corrosion inhibition performances on mild steel in an HCl medium. The research employed electrochemical measurements and surface analysis, revealing that the presence of a protective film on the mild steel surface significantly depends on the substituent groups of the amine derivatives. Density functional theory and molecular dynamics simulation were utilized to determine the adsorption mechanism, confirming high inhibition efficiencies and adherence to the Langmuir isotherm model. This research highlights the potential of this compound as an effective corrosion inhibitor, particularly noting that specific substitutions on the aromatic ring can enhance inhibition efficiency up to 92.56% (Boughoues et al., 2020).
Analytical Chemistry Applications
You et al. (2006) developed a sensitive method for determining amino compounds by high-performance liquid chromatography with fluorescence detection, using a labeling reagent that can derivatize amines to their acidamides. This method, applicable for the analysis of aliphatic amines in environmental and biological samples, demonstrated high sensitivity, stability, and reproducibility. The research underlines the versatility of amine derivatives in developing analytical methodologies for detecting minute concentrations of amines, underscoring the importance of structural features for achieving efficient analytical outcomes (You et al., 2006).
Organic Synthesis and Catalysis
Research by Aggarwal et al. (2003) explored the catalytic role of amines in the epoxidation of alkenes using Oxone, revealing significant levels of asymmetric induction. Their findings suggest that the protonated form of amines, including this compound, can act both as phase transfer catalysts and as activators of Oxone, highlighting a dual role in facilitating electrophilic oxidation processes. This study provides valuable insights into the mechanistic aspects of amine-catalyzed epoxidations, demonstrating the potential of this compound in synthetic organic chemistry (Aggarwal et al., 2003).
Biochemical Applications
Teixeira et al. (2022) focused on the application of amine transaminases for the asymmetric synthesis of α-branched amines, a key process in pharmaceutical manufacturing. The study highlighted the influence of substrate structure on enzyme reactivity, particularly noting the reduced activity of wild-type enzymes towards substrates with an α,β-unsaturated system. Computational docking simulations provided insights into the orientation and interactions within the active sites, emphasizing the structural reasons behind the observed reactivity differences. This research illustrates the critical role of this compound derivatives in understanding enzyme-catalyzed reactions and their optimization for industrial applications (Teixeira et al., 2022).
Propriétés
IUPAC Name |
(1S)-1-phenylbut-3-en-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N.ClH/c1-2-6-10(11)9-7-4-3-5-8-9;/h2-5,7-8,10H,1,6,11H2;1H/t10-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRNZDHMKEKWBTM-PPHPATTJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(C1=CC=CC=C1)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC[C@@H](C1=CC=CC=C1)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[9-(4-methoxyphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid](/img/structure/B2504819.png)
![Tert-butyl N-[(1R,2R)-2-(aminomethyl)cyclopropyl]carbamate](/img/structure/B2504824.png)
![2-[3-(3,4-dimethylphenyl)sulfonyl-6-fluoro-4-oxoquinolin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2504826.png)
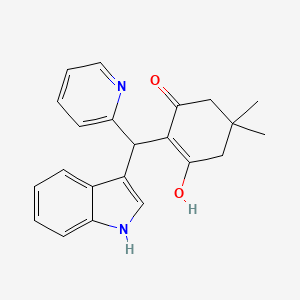
![ethyl 6-methyl-4-[2-(4-methylphenyl)-2-oxoethyl]sulfanyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2504828.png)

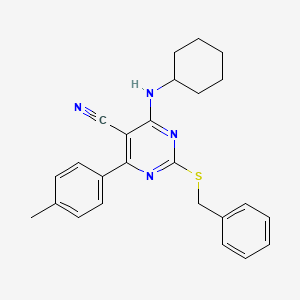
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamide oxalate](/img/structure/B2504833.png)
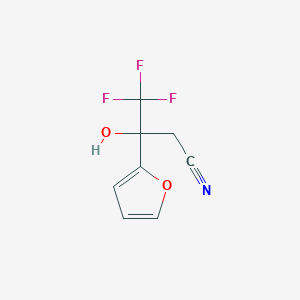
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide](/img/structure/B2504836.png)
![benzo[c][1,2,5]thiadiazol-5-yl(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)methanone](/img/structure/B2504838.png)
![N-(4-ethylphenyl)-2-(1-methyl-2,4-dioxo-7-phenyl-1,4-dihydropyrimido[4,5-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B2504839.png)
